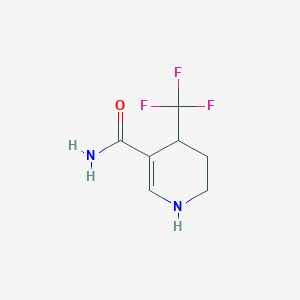

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

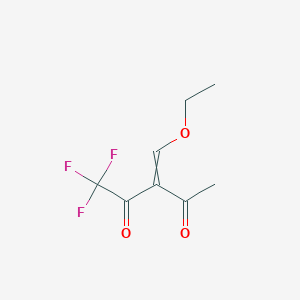

Synthesis Analysis

The synthesis of analogues similar to 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide has been detailed in literature, demonstrating methods to introduce the trifluoromethyl group into pyridine derivatives. For instance, 4-(Trifluoromethyl)pyrimidin-2(1H)-ones have been synthesized from Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues through a chiral auxiliary approach (Sukach et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide has been elucidated using X-ray diffraction, demonstrating the influence of the trifluoromethyl group on the conformation and stabilization of the molecule. For example, the structure of a tricationic compound featuring triflate anions connected by strong N–H⋯O hydrogen bonds has been reported, providing insights into the stabilization mechanisms in such molecules (Ayiya & Okpareke, 2021).

Chemical Reactions and Properties

The chemical reactivity of tetrahydropyridine derivatives includes isomerization under the influence of acids, leading to different structural configurations. This reactivity is crucial for understanding the chemical properties and potential applications of these compounds (Kayukov et al., 1997).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been characterized. These properties are essential for determining the practical applications of these chemicals in various fields.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to form derivatives, have been extensively studied. The multifunctionalized synthesis approach for creating derivatives demonstrates the versatility and potential utility of these compounds in chemical synthesis (Lei et al., 2013).

Scientific Research Applications

Environmental Degradation and Monitoring

Research has delved into the microbial degradation of polyfluoroalkyl chemicals, focusing on environmental biodegradability, degradation pathways, and novel degradation intermediates of such compounds. This study helps bridge the knowledge gap on the fate and effects of polyfluoroalkyl and perfluoroalkyl chemicals in the environment (Liu & Avendaño, 2013).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, which are structurally related to the compound , have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding has been explored for various scientific and commercial applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

In the realm of organic synthesis, the control of regiochemistry of radical cyclizations has been studied, contributing to the synthesis of carbo- and heterocyclic compounds, including natural products. This research emphasizes the impact of reaction temperature and the nature of radical precursors on cyclization outcomes (Ishibashi & Tamura, 2004).

Pharmaceutical Analysis

The stability and degradation pathways of nitisinone, a compound containing the trifluoromethyl group, were investigated using LC-MS/MS. This study contributes to understanding the stability and environmental fate of pharmaceutical compounds, enhancing knowledge on their medical applications and potential risks (Barchańska et al., 2019).

CNS Acting Drugs

Research on strategically placed trifluoromethyl substituents in antitubercular drug design highlights the importance of fluorinated groups in modulating the pharmacodynamic and pharmacokinetic behavior of CNS acting drugs. This review suggests that trifluoromethyl groups can enhance the activity and drug-likeness of antitubercular agents (Thomas, 1969).

Mechanism of Action

While the specific mechanism of action for “4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide” is not available, trifluoromethyl groups are often used in pharmaceuticals and drugs . They can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h3,5,12H,1-2H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDMRIZGZOMHBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C(C1C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380260 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

CAS RN |

175204-83-8 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)